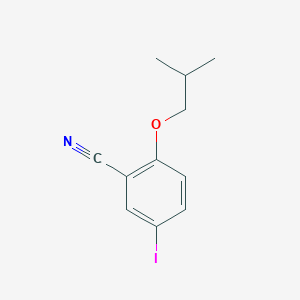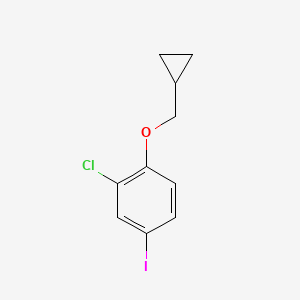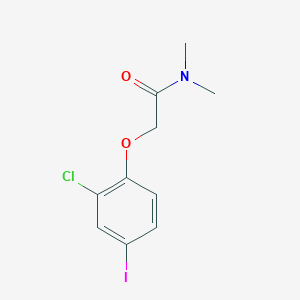
5-Iodo-2-isobutoxybenzonitrile
Descripción general
Descripción
5-Iodo-2-isobutoxybenzonitrile is a useful research compound. Its molecular formula is C11H12INO and its molecular weight is 301.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Iodo-2-isobutoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2-isobutoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Application in Drug Development : Meng Fan-hao (2012) reported the successful synthesis of 5-Bromo-2-isobutoxybenzonitrile, a key intermediate in the development of the drug Febuxostat, using mild reaction conditions, easy operation, and at a lower cost (Meng Fan-hao, 2012).
Crystallography and Structural Studies : Research by D. Britton (2006) on 3,5-Dichloro-4-hydroxybenzonitrile, a related compound, demonstrated extreme two-dimensional isostructurality in its polymorphs, forming similar chains bound together by interactions to form planar sheets (D. Britton, 2006).
Biochemical Effects and Mitochondrial Respiration : The study by T. E. Ferrari and D. Moreland (1969) found that Ioxynil, a compound similar to 5-Iodo-2-isobutoxybenzonitrile, stimulates mitochondrial respiration in white potato tubers (T. E. Ferrari & D. Moreland, 1969).
Influence of Iodine Substitution : K. Merz (2006) explored how iodine significantly influences the crystal packing of iodo-substituted benzonitriles and phenols (K. Merz, 2006).
Photochemistry : A study by Florent Bonnichon et al. (1999) on the photochemistry of 5-chloro-2-hydroxybenzonitrile showed the formation of carbene from the triplet excited state, influenced by CN substitution (Florent Bonnichon et al., 1999).
Receptor Agonist for Biological Studies : Emil Märcher Rørsted et al. (2021) found that 25CN-NBOH is a potent and selective serotonin 2A receptor agonist, important for studying 5HT2AR signaling in various animal models (Emil Märcher Rørsted et al., 2021).
Synthesis for Cross-Coupling Reactions : Zengming Man et al. (2016) reported on the synthesis of 5-Iodo-1,2,3,4-tetrahydropyridines by Rhodium-Catalyzed Tandem Nucleophilic Attacks, useful for cross-coupling reactions and biorelated polycyclic compounds (Zengming Man et al., 2016).
Pesticide Degradation and Mode of Action : Several studies have explored the degradation, mode of action, and environmental impact of ioxynil and related compounds (J. C. Hsu & N. Camper, 1975); (R. L. Wain et al., 1966); (A. Subbarayappa et al., 2010).
Potential in Agriculture : Research by R. L. Wain et al. (1968) suggested that halogen derivatives of 4-hydroxybenzoic acid show potential as root growth stimulants in agriculture (R. L. Wain et al., 1968).
Propiedades
IUPAC Name |
5-iodo-2-(2-methylpropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAOPJOZUAROSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)I)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-isobutoxybenzonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














